- Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents, Chemistry - A European Journal, 2022, 28(62),
Cas no 926-62-5 (Isobutylmagnesium Bromide)
Isobutylmagnesium Bromide structure
Product Name:Isobutylmagnesium Bromide
CAS No:926-62-5
MF:C4H9BrMg
MW:161.323261022568
MDL:MFCD00075126
CID:803544
PubChem ID:24860530
Update Time:2024-10-26
Isobutylmagnesium Bromide Chemical and Physical Properties
Names and Identifiers
-
- Magnesium,bromo(2-methylpropyl)-
- Isobutylmagnesium Bromide
- ISO-BUTYLMAGNESIUM BROMIDE
- ISOBUTYLMAGNESIUM BROMIDE 1M THF
- Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal
- magnesium,2-methanidylpropane,bromide
- 2.0 M solution in diethyl ether, MkSeal
- iBuMgBr solution
- Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- isobutylmagnesiumbromide
- bromo(isobutyl)magnesium
- iso-butymagnesium bromide
- isobutyl-magnesium bromide
- isobutyl magnesium bromide
- Iso-butyl magnesium bromide
- 2-methylpropylmagnesiumbromide
- bromo(2-methylpropyl)magnesium
- CMWBEISSZHZIMU-UHFFFAOYSA-M
- OR52618
- OR320117
- OR320118
- Isobutylmagne
- Bromoisobutylmagnesium
- Isobutylmagnesium bromide, 1.0 M in THF
- Bromo(2-methylpropyl)magnesium (ACI)
- Isobutylmagnesium bromide (6CI)
- Magnesium, bromoisobutyl- (7CI, 8CI)
- 2-Methyl-1-propyl magnesium bromide
- 2-Methylpropylmagnesium bromide
-
- MDL: MFCD00075126
- Inchi: 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1
- InChI Key: CMWBEISSZHZIMU-UHFFFAOYSA-M
- SMILES: Br[Mg]CC(C)C
Computed Properties
- Exact Mass: 159.97400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 15
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.941 g/mL at 25 °C
- Melting Point: 51-53 ºC
- Boiling Point: 122-123 ºC (0.2 Torr)
- Flash Point: Fahrenheit: -29.2 ° f
Celsius: -34 ° c - PSA: 0.00000
- LogP: 2.45560
- Color/Form: 2.0 M in diethyl ether
- Solubility: Not determined
Isobutylmagnesium Bromide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H224,H302,H315,H318,H336
- Warning Statement: P210,P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN 3399 4.3/PG 1
- WGK Germany:1
- Hazard Category Code: 12-19-22-66-67
- Safety Instruction: S16; S26; S36/37/39; S45
-
Hazardous Material Identification:
- Safety Term:4.2
- Risk Phrases:R12; R14/15; R19; R22; R34
- HazardClass:4.2
- PackingGroup:I
Isobutylmagnesium Bromide Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Isobutylmagnesium Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-100ML |
Isobutylmagnesium Bromide |
926-62-5 | 100ml |
¥1248.97 | 2023-05-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-800ML |
Isobutylmagnesium Bromide |
926-62-5 | 800ml |
¥2481.38 | 2023-05-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I81400-100ml |
ISOBUTYLMAGNESIUM BROMIDE |
926-62-5 | 2.0 M solution in diethyl ether, Acseal | 100ml |
¥268.0 | 2023-09-07 | |
| TRC | B700173-10ml |
Isobutylmagnesium Bromide |
926-62-5 | 10ml |
45.00 | 2021-08-16 | ||
| TRC | B700173-50ml |
Isobutylmagnesium Bromide |
926-62-5 | 50ml |
110.00 | 2021-08-16 | ||
| TRC | B700173-100ml |
Isobutylmagnesium Bromide |
926-62-5 | 100ml |
170.00 | 2021-08-16 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I121177-500ml |
Isobutylmagnesium Bromide |
926-62-5 | 1.0 M in THF | 500ml |
¥463.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I121177-100ml |
Isobutylmagnesium Bromide |
926-62-5 | 1.0 M in THF | 100ml |
¥143.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0517-250G |
Isobutylmagnesium Bromide (17% in Tetrahydrofuran, ca. 1mol/L) |
926-62-5 | 250g |
¥685.00 | 2024-04-15 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0136530023-500ml |
Isobutylmagnesium Bromide |
926-62-5 | 500ml |
¥ 644.7 | 2024-07-20 |
Isobutylmagnesium Bromide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; heated; 10 °C; overnight, rt
Reference
Production Method 2
Reaction Conditions
Reference
- Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters, Journal of the American Chemical Society, 2022, 144(16), 7066-7071
Production Method 3
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
- Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands, Angewandte Chemie, 2022, 61(22),
Production Method 4
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 - 45 °C; 2 h, 45 °C
Reference
- Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material, China, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
- Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700
Production Method 6
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
- Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii, Tetrahedron, 2017, 73(32), 4766-4769
Production Method 7
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, 60 °C
Reference
- Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products, Nature Chemistry, 2017, 9(3), 264-272
Production Method 8
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 min, rt; 1 h, rt; 20 h, rt
Reference
- Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance, Bioscience, 2017, 81(2), 211-221
Production Method 9
Reaction Conditions
1.1 Reagents: Magnesium
Reference
- Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-Sulfonylimines, Synthesis, 2016, 48(16), 2612-2618
Production Method 10
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 4 h, reflux
Reference
- Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane, Organic & Biomolecular Chemistry, 2016, 14(3), 844-848
Production Method 11
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether , Water ; 0 °C; 30 min, rt; 15 min, reflux
Reference
- Design, synthesis and antimalarial evaluation of novel thiazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944
Production Method 12
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 2 h, 50 °C
Reference
- Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation, China, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1 h, rt
Reference
- One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine Catalyst, JACS Au, 2022, 2(12), 2678-2685
Production Method 14
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 55 °C; 55 - 60 °C; 55 - 60 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C
Reference
- Preparation of alkylaniline compounds, China, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Magnesium ; rt
Reference
- Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction, China, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1.5 h, 60 °C
Reference
- One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene, Organic Letters, 2020, 22(21), 8382-8386
Production Method 17
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
- Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality, Medicinal Chemistry (Sharjah, 2019, 15(3), 257-264
Production Method 18
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 70 °C; 70 °C → rt; rt; 2 h, rt
Reference
- Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donor, Chemical Communications (Cambridge, 2017, 53(36), 4903-4906
Production Method 19
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C
Reference
- Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalysts, Comptes Rendus Chimie, 2017, 20(7), 717-723
Production Method 20
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; rt → reflux; 90 min, reflux
Reference
- Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analog, Angewandte Chemie, 2016, 55(3), 1030-1035
Isobutylmagnesium Bromide Preparation Products
Isobutylmagnesium Bromide Suppliers
Suzhou Senfeida Chemical Co., Ltd
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(CAS:926-62-5)ISOBUTYLMAGNESIUM BROMIDE
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Quantity:200kg
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:926-62-5)异丁基溴化镁
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:48
Price ($):discuss personally
Email:18501500038@163.com
Isobutylmagnesium Bromide Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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